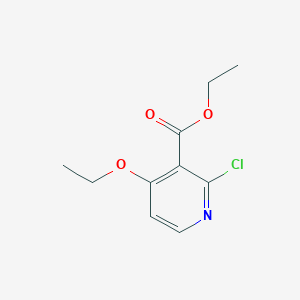

Ethyl 2-chloro-4-ethoxynicotinate

説明

BenchChem offers high-quality Ethyl 2-chloro-4-ethoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-4-ethoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-chloro-4-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-7-5-6-12-9(11)8(7)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRAXXFDDAXRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure analysis of Ethyl 2-chloro-4-ethoxynicotinate

An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 2-chloro-4-ethoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and synthetic chemistry, substituted heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are foundational components in a vast number of pharmacologically active agents.[1] Ethyl 2-chloro-4-ethoxynicotinate serves as a key substituted pyridine intermediate, valued for its potential in the synthesis of more complex molecules. Its utility is directly tied to the precise arrangement of its functional groups—the chloro, ethoxy, and ethyl ester moieties—on the nicotinic acid core. The presence of chlorine, for instance, is a common feature in many FDA-approved drugs and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3]

An unambiguous confirmation of its chemical structure is therefore not merely an academic exercise but a critical checkpoint for quality control, reaction optimization, and the rational design of new chemical entities. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Ethyl 2-chloro-4-ethoxynicotinate, moving beyond a simple recitation of data to explain the causal links between molecular structure and spectroscopic output. We will employ a synergistic workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's identity and purity.

Molecular Overview and Physicochemical Properties

A foundational step in any analysis is to collate the known properties of the target compound. This serves as a reference against which experimental data can be compared.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-chloro-4-ethoxypyridine-3-carboxylate | N/A |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [4] |

| Molecular Weight | 229.66 g/mol | [4] |

| CAS Numbers | 1171502-57-0, 127423-61-4 | [5][6] |

| Canonical SMILES | CCOC1=CC=C(C(=N1)Cl)C(=O)OCC | [4] |

The Integrated Analytical Workflow

No single analytical technique can provide a complete structural picture with absolute certainty. A robust analysis relies on the convergence of data from orthogonal methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This integrated approach ensures that the final structural assignment is both accurate and irrefutable.

Caption: Integrated workflow for the structural elucidation of a chemical compound.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first objective is to confirm the molecular weight and elemental formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques. For a molecule containing chlorine, mass spectrometry offers a unique diagnostic tool. Chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[7] This natural abundance results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The observation of a molecular ion peak (M⁺) and a corresponding M+2 peak with an intensity ratio of roughly 3:1 is definitive evidence for the presence of a single chlorine atom in the molecule.[7]

Expected Mass Spectrum Data

| Ion | m/z (Expected) | Description |

| [M]⁺ | 229 | Molecular ion containing the ³⁵Cl isotope. |

| [M+2]⁺ | 231 | Molecular ion containing the ³⁷Cl isotope. Relative intensity should be ~32% of the [M]⁺ peak. |

| [M-OC₂H₅]⁺ | 184/186 | Loss of the ethoxy radical from the ester, a common fragmentation for ethyl esters.[8] |

| [M-C₂H₅]⁺ | 200/202 | Loss of the ethyl radical. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.[9]

-

Data Analysis:

-

Identify the molecular ion peak cluster and confirm the m/z values for the [M]⁺ and [M+2]⁺ ions.

-

Measure the intensity ratio of the [M]⁺ to [M+2]⁺ peaks.

-

Calculate the exact mass from the high-resolution data and use it to predict the elemental formula, which should match C₁₀H₁₂ClNO₃.

-

Analyze the fragmentation pattern for characteristic losses that align with the proposed structure.[10]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands at known wavenumbers.[11] For Ethyl 2-chloro-4-ethoxynicotinate, the key is to identify the strong carbonyl (C=O) stretch of the ethyl ester, the C-O stretches of the ester and ether linkages, the aromatic C=C and C-H bonds, and the aliphatic C-H bonds of the ethyl groups. The absence of broad O-H or N-H stretching bands above 3200 cm⁻¹ would further corroborate the structure.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine Ring) |

| ~3000-2850 | C-H stretch | Aliphatic (Ethyl Groups)[12] |

| ~1725-1705 | C=O stretch | Conjugated Ester |

| ~1600-1550 | C=C / C=N stretch | Aromatic Ring |

| ~1300-1200 | C-O stretch (asymm.) | Aryl Ether (Cₐᵣ-O-C) |

| ~1250-1150 | C-O stretch | Ester (O=C-O-C)[13] |

| ~1100-1000 | C-O stretch (symm.) | Aryl Ether (Cₐᵣ-O-C)[14] |

| ~800-700 | C-Cl stretch | Aryl Halide |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid or oil, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Background Scan: Perform a background scan to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the principal absorption peaks and correlate them with the expected functional groups using a standard correlation chart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shift of each nucleus is highly sensitive to the electronic effects of neighboring substituents. In this molecule, the electron-withdrawing chloro and ester groups and the electron-donating ethoxy group will create a distinct and predictable pattern of signals for the aromatic protons and carbons.[15][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1171502-57-0|Ethyl 2-chloro-4-ethoxynicotinate|BLD Pharm [bldpharm.com]

- 6. ethyl 2-chloro-4-ethoxy-nicotinate | 127423-61-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties and Solubility of Ethyl 2-chloro-4-ethoxynicotinate

Introduction: Navigating the Data Gap for a Novel Nicotinate Derivative

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics, particularly solubility, govern a molecule's behavior from initial in vitro assays to its ultimate in vivo efficacy and formulation. This guide focuses on Ethyl 2-chloro-4-ethoxynicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry.

A comprehensive literature and database search reveals a significant gap in the publicly available experimental data for Ethyl 2-chloro-4-ethoxynicotinate. This absence of established physical and solubility parameters necessitates a predictive and methodological approach. This guide will, therefore, serve two primary purposes: firstly, to provide a reasoned estimation of the compound's properties based on structurally related analogs, and secondly, to offer detailed, field-proven experimental protocols for the definitive determination of these crucial characteristics. For researchers and drug development professionals, this document is intended to be a practical and authoritative resource for characterizing this and other novel chemical entities.

Predicted Physicochemical Properties: A Comparative Analysis

In the absence of direct experimental data for Ethyl 2-chloro-4-ethoxynicotinate, we can infer its likely physical properties by examining well-characterized structural analogs. The parent compound, Ethyl nicotinate, and its 2-chloro derivative, Ethyl 2-chloronicotinate, provide a valuable comparative baseline.

| Property | Ethyl nicotinate | Ethyl 2-chloronicotinate | Ethyl 2-chloro-4-ethoxynicotinate (Predicted) |

| Molecular Formula | C₈H₉NO₂[1][2] | C₈H₈ClNO₂[3][4] | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 151.16 g/mol [1][2] | 185.61 g/mol [3][4] | 229.66 g/mol |

| Appearance | Colorless to pale yellow liquid[1][5] | Clear, colorless liquid[3][4] | Likely a liquid or low-melting solid, colorless to pale yellow. |

| Melting Point | 8-10 °C[1] | Not available | Expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | 223-224 °C[1] | Not available | Expected to be higher than Ethyl nicotinate due to increased molecular weight and polarity. |

| Density | 1.107 g/mL at 25 °C[1] | ~1.25 g/mL[4] | Expected to be greater than 1.1 g/mL. |

| Water Solubility | 50 g/L (miscible)[1] | No data available | Predicted to have lower water solubility than Ethyl nicotinate due to the increased hydrophobicity from the ethoxy group and the chloro substituent. |

Expert Rationale: The introduction of a chloro group in the 2-position and an ethoxy group in the 4-position on the pyridine ring of the ethyl nicotinate scaffold will predictably increase the molecular weight and likely the boiling point. The ethoxy group, in particular, adds to the molecule's lipophilicity, which would suggest a decrease in aqueous solubility compared to the parent compound. The overall polarity will be a balance between the polar ester and ether functionalities and the non-polar ethyl and chloro groups.

Solubility Profile: Theoretical Considerations and Practical Determination

Solubility is a critical determinant of a drug candidate's success, influencing everything from bioavailability to the reliability of in vitro screening data. The solubility of a compound is a function of its crystal lattice energy and the solvation energy in a given solvent. For Ethyl 2-chloro-4-ethoxynicotinate, the presence of both hydrogen bond acceptors (the ester and ether oxygens, and the pyridine nitrogen) and lipophilic regions (the ethyl and chloro substituents) suggests a nuanced solubility profile.[5] It is expected to be soluble in a range of organic solvents.

Given the lack of published data, experimental determination of solubility is essential. Two key types of solubility measurements are relevant in a drug discovery context: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput measurement of how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous buffer without precipitating over a short period. It is a valuable early indicator of potential solubility issues.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but also more definitive measure, crucial for later-stage development and formulation.

The following sections provide detailed protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Determination of Kinetic Solubility

This protocol is adapted from standard high-throughput screening methodologies and is designed to provide a rapid assessment of a compound's propensity to precipitate from a DMSO stock solution into an aqueous medium.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 2-chloro-4-ethoxynicotinate in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small volume of each DMSO stock concentration (e.g., 2 µL) to a larger volume of the buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

-

Incubation and Observation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering or a plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Diagram of Kinetic Solubility Determination Workflow

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Determination of Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest.

Methodology:

-

Sample Preparation: Add an excess amount of solid Ethyl 2-chloro-4-ethoxynicotinate to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, dichloromethane, ethyl acetate). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached (i.e., the measured solubility does not change between later time points).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of Ethyl 2-chloro-4-ethoxynicotinate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same solvent used for dilution to accurately determine the concentration in the filtrate.

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Diagram of Thermodynamic Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Path Forward for Characterization

While a definitive datasheet for Ethyl 2-chloro-4-ethoxynicotinate is not yet available in the public domain, a robust scientific framework exists for its characterization. By leveraging data from structural analogs, we can form reasonable hypotheses about its physical properties and solubility. However, these predictions must be confirmed through rigorous experimental work. The detailed protocols provided in this guide offer a clear and authoritative pathway for researchers to determine the kinetic and thermodynamic solubility of this novel compound. The insights gained from these experiments will be invaluable for its continued development, enabling informed decisions in medicinal chemistry, in vitro and in vivo testing, and ultimately, formulation.

References

-

FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

-

Solubility of Things. Ethyl nicotinate. [Link]

-

Ataman Kimya. ETHYL NICOTINATE. [Link]

-

The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 2-chloro-4-ethoxynicotinate for Researchers and Drug Development Professionals

Ethyl 2-chloro-4-ethoxynicotinate is a substituted pyridine derivative that serves as a highly valuable intermediate in modern synthetic and medicinal chemistry. Its strategic arrangement of functional groups—an ester, a chloro leaving group, and an ethoxy activating group—on a pyridine core makes it a versatile scaffold for constructing more complex molecular architectures. The pyridine ring itself is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, providing a key handle for molecular elaboration, while the ester at the 3-position can be hydrolyzed or converted into other functional groups. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, analytical validation techniques, and its applications in the field of drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of Ethyl 2-chloro-4-ethoxynicotinate is critical for its effective use in synthesis, including reaction design, purification, and storage. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| CAS Number | 1171502-57-0 | [1] |

| IUPAC Name | Ethyl 2-chloro-4-ethoxypyridine-3-carboxylate | |

| Canonical SMILES | O=C(OCC)C1=C(Cl)N=CC=C1OCC | [1] |

| Appearance | Typically a solid or oil | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

The structure combines an electron-withdrawing chloro group and an electron-donating ethoxy group on the pyridine ring. This electronic push-pull relationship significantly influences the reactivity of the molecule, particularly the susceptibility of the C2-position to nucleophilic attack.

Synthesis Protocol: A Self-Validating Approach

A robust synthesis of Ethyl 2-chloro-4-ethoxynicotinate is crucial for its application. While multiple routes can be envisioned, a common strategy involves the selective functionalization of a suitable pyridine precursor. The following protocol is based on established organo-chemical principles for heterocyclic synthesis.

Causality Behind Experimental Choices

The selection of reagents and conditions is paramount for achieving high yield and purity.

-

Starting Material: Ethyl 2,4-dichloro-nicotinate is an ideal precursor. The two chlorine atoms exhibit different reactivity, allowing for selective substitution. The C4-position is generally more activated towards nucleophilic aromatic substitution than the C2-position in such systems.

-

Nucleophile and Base: Sodium ethoxide is used as both the nucleophile (ethoxide) and the base. It is a strong nucleophile that readily displaces the more reactive chloro group. Using ethanol as the solvent ensures a high concentration of the ethoxide nucleophile.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and enhance selectivity. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Synthesis Methodology

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 100 mL of anhydrous ethanol.

-

Ethoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to form sodium ethoxide in situ. Allow all the sodium to react completely.

-

Substrate Addition: Dissolve Ethyl 2,4-dichloronicotinate (1.0 equivalent) in 20 mL of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-chloro-4-ethoxynicotinate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2-chloro-4-ethoxynicotinate.

Analytical Validation and Characterization

Confirming the identity and purity of the final compound is a critical step that validates the success of the synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the presence of all proton environments. Expected signals would include two triplets and two quartets for the two distinct ethyl groups (ethoxy and ester), and two doublets for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the final structure.

-

¹³C NMR: This will show 10 distinct carbon signals, confirming the presence of all carbons in the molecule, including the carbonyl carbon of the ester and the two carbons bonded to chlorine and oxygen on the pyridine ring.

-

-

Mass Spectrometry (MS): Typically performed coupled with Gas Chromatography (GC-MS), this analysis serves two purposes. The GC provides a purity profile, ideally showing a single major peak. The MS provides the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 229 and an isotopic peak (M+2) at m/z 231 with an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.[2]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic peaks include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and C-O stretches for the ether and ester linkages (around 1100-1300 cm⁻¹).[3]

Analytical Validation Workflow

Caption: Logic diagram for the analytical validation of the final compound.

Applications in Research and Drug Development

The true value of Ethyl 2-chloro-4-ethoxynicotinate lies in its utility as a versatile chemical intermediate. The presence of the chloro group at the 2-position makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or related heterocyclic core. This molecule can serve as a starting point for building libraries of compounds to screen for activity against various kinases involved in cancer and inflammatory diseases.

-

Synthesis of Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The functional handles on this molecule allow for the synthesis of novel herbicides and pesticides.

-

Intermediate for Novel Pharmaceuticals: Chloro-containing heterocyclic compounds are critical intermediates in the synthesis of numerous pharmaceuticals.[4][5] For example, related hydrazonoacetates are key intermediates for the synthesis of the widely used anticoagulant drug Apixaban.[6] The reactivity of Ethyl 2-chloro-4-ethoxynicotinate allows it to be readily incorporated into complex drug targets via reactions with amines, thiols, or other nucleophiles to forge new carbon-nitrogen or carbon-sulfur bonds, which are fundamental in many biologically active molecules.

Safety and Handling

As with all chlorinated organic compounds, Ethyl 2-chloro-4-ethoxynicotinate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is considered harmful if swallowed and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and disposal information.

Conclusion

Ethyl 2-chloro-4-ethoxynicotinate is more than just a chemical compound; it is a strategic tool for researchers and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a valuable building block for the discovery and development of novel pharmaceuticals and other high-value chemicals. The robust analytical methods available ensure that its quality can be rigorously controlled, providing reliability and reproducibility in complex multi-step syntheses.

References

-

U.S. Environmental Protection Agency. (n.d.). ethyl 2,4-dichloroquinoline-3-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Gomha, S. M., et al. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Heterocyclic Chemistry.

-

Pingaew, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 267-318. [Link]

-

PubChem. (n.d.). 2-Chloro-4-ethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Ethyl chloroacetate. Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

-

Sontara Organo Industries. (n.d.). Ethyl Chloro Acetate. Retrieved from [Link]

-

Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds. DTIC. Retrieved from [Link]

-

NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST Chemistry WebBook. Retrieved from [Link]

- Patel, D. R., et al. (2019). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry.

Sources

- 1. 1171502-57-0|Ethyl 2-chloro-4-ethoxynicotinate|BLD Pharm [bldpharm.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 2-(P-chlorophenoxy)ethyl chloro acetate [webbook.nist.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lacking Experimental Data for Ethyl 2-chloro-4-ethoxynicotinate: A Technical Guide to Its Physicochemical Characterization

Abstract

This technical guide addresses the melting and boiling points of Ethyl 2-chloro-4-ethoxynicotinate (CAS No. 1171502-57-0), a substituted pyridine derivative of interest to researchers in drug discovery and development. A comprehensive search of current chemical literature and databases reveals a lack of experimentally determined data for these fundamental physical properties. This guide, therefore, provides a framework for approaching the physicochemical characterization of novel compounds like Ethyl 2-chloro-4-ethoxynicotinate. It details established experimental protocols for determining melting and boiling points, explores theoretical estimation through structure-property relationships, and provides a reasoned estimation for the target compound based on the analysis of structurally similar molecules.

Introduction: The Critical Role of Melting and Boiling Points in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the melting point (M.P.) and boiling point (B.P.) are not mere physical constants; they are critical parameters that profoundly influence a compound's journey from discovery to clinical application. For researchers, scientists, and drug development professionals, these properties govern decisions related to:

-

Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity.[1] Impurities typically depress and broaden the melting range.[1]

-

Solid-State Characterization: The melting point is fundamental to understanding the solid-state properties of an active pharmaceutical ingredient (API), including polymorphism, which can impact solubility, stability, and bioavailability.

-

Process Chemistry and Scale-Up: Boiling point data is essential for designing purification protocols such as distillation, for solvent selection, and for ensuring thermal stability during synthesis and formulation.[2]

-

Formulation and Drug Delivery: These properties influence the choice of formulation strategies, such as hot-melt extrusion or spray drying, and can affect the stability of the final drug product.

-

Solubility and Bioavailability: While not directly proportional, the melting point provides an indication of the lattice energy of a crystal. Higher melting points often correlate with lower solubility, a key factor in a drug's bioavailability.

Given the absence of published data for Ethyl 2-chloro-4-ethoxynicotinate, this guide provides the necessary theoretical and practical framework to determine these crucial parameters.

Physicochemical Data for Ethyl 2-chloro-4-ethoxynicotinate and Structural Analogs

While experimental data for the target compound is unavailable, an analysis of its structural components and comparison with known analogs can provide a reasonable estimation of its properties. The structure of Ethyl 2-chloro-4-ethoxynicotinate incorporates a pyridine ring, an ethyl ester, a chloro substituent, and an ethoxy group. Each of these functional groups influences the intermolecular forces that dictate the melting and boiling points.

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 2-chloro-4-ethoxynicotinate | C10H12ClNO3 | 229.66 | Estimated: 45 - 55 | Estimated: >250 |

| Ethyl nicotinate | C8H9NO2 | 151.16 | 8 - 10[3][4] | 223 - 224[3] |

| 2-Chloropyridine | C5H4ClN | 113.54 | -46[5][6][7] | 166 - 170[5][6][7] |

| 4-Ethoxypyridine | C7H9NO | 123.15 | Not Available | Not Available |

| Ethyl 2-chloronicotinate | C8H8ClNO2 | 185.61 | Not Available | 78 (at reduced pressure)[8][9] |

Theoretical Estimation of Melting and Boiling Points

The physical properties of a molecule are dictated by the strength of its intermolecular forces. For Ethyl 2-chloro-4-ethoxynicotinate, these include:

-

Van der Waals Forces: These increase with molecular size and surface area. As a larger molecule than its analogs, Ethyl 2-chloro-4-ethoxynicotinate will exhibit stronger van der Waals forces.

-

Dipole-Dipole Interactions: The electronegative nitrogen in the pyridine ring, the chlorine atom, and the oxygen atoms in the ester and ether groups create permanent dipoles, leading to significant dipole-dipole attractions.[10][11]

-

Absence of Hydrogen Bonding: The molecule lacks a hydrogen atom bonded to a highly electronegative atom (N, O, F), so it cannot act as a hydrogen bond donor.

Estimation Rationale:

-

Boiling Point: The boiling point of ethyl nicotinate is 223-224 °C.[3] The addition of a chlorine atom and an ethoxy group to the pyridine ring in Ethyl 2-chloro-4-ethoxynicotinate increases the molecular weight and polarity, which will lead to stronger intermolecular forces. Therefore, the boiling point is expected to be significantly higher than that of ethyl nicotinate, likely exceeding 250 °C.

-

Melting Point: Ethyl nicotinate is a low-melting solid or liquid at room temperature (M.P. 8-10 °C).[3][4] The addition of substituents to the pyridine ring can affect the crystal lattice packing. The chloro and ethoxy groups increase molecular size and can lead to more efficient packing, thus increasing the melting point. A reasonable estimate would place the melting point in the range of a low-melting solid, likely between 45 and 55 °C.

For more precise estimations, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can be employed.[12][13][14][15] These models use molecular descriptors to correlate chemical structure with physical properties and can provide more accurate predictions, especially when trained on a large dataset of related compounds.[16][17]

Caption: Influence of molecular structure on physical properties.

Experimental Determination of Melting and Boiling Points

When a new chemical entity is synthesized, experimental determination of its physical properties is a mandatory step for its characterization. The following are standard, reliable methods for determining the melting and boiling points.

Melting Point Determination (Capillary Method)

This is the most common method for determining the melting point of a crystalline solid.[18][19]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[19]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or a Thiele tube with a heating oil bath).[1]

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of a liquid, the micro-boiling point method is highly efficient.[20][21]

Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a continuous stream of bubbles, and the temperature at which the liquid re-enters the capillary upon cooling.[22][23]

Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube or fusion tube.[22][23]

-

Capillary Inversion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube or an aluminum block on a hot plate).[21][22]

-

Heating: Heat the apparatus gradually. As the liquid approaches its boiling point, air trapped in the capillary will bubble out.

-

Observation and Recording: When a rapid and continuous stream of bubbles emerges from the capillary tube, note the temperature. Then, remove the heat source. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid. Record the atmospheric pressure at the time of the experiment.

Caption: Workflow for characterizing a novel compound.

Conclusion

While experimentally determined melting and boiling point data for Ethyl 2-chloro-4-ethoxynicotinate are not currently available in the public domain, this guide provides a robust framework for their determination. Through an analysis of its molecular structure and comparison with known analogs, the melting point is estimated to be in the range of 45-55 °C, and the boiling point is predicted to be above 250 °C. For definitive characterization, the detailed experimental protocols for capillary melting point and micro-boiling point determination should be followed. These fundamental physicochemical properties are indispensable for the continued research and development of this and other novel compounds in the pharmaceutical pipeline.

References

-

2-Chloropyridine. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

ETHYL NICOTINATE. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]

-

Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved February 26, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 2-chloropyridine. Retrieved February 26, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl nicotinate. Retrieved February 26, 2026, from [Link]

-

University of Sheffield. (n.d.). Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules. Retrieved February 26, 2026, from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved February 26, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-chloronicotinate. Retrieved February 26, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 26, 2026, from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 26, 2026, from [Link]

- Hussain, M., et al. (2024). Machine Learning-Driven QSPR Analysis for Drug Property Prediction via Topological Indices. arXiv preprint arXiv:2405.18429.

-

ScienceGeek.net. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved February 26, 2026, from [Link]

- Hussain, M., et al. (2023). QSPR Analysis of Diverse Drugs Using Linear Regression for Predicting Physical Properties.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 26, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved February 26, 2026, from [Link]

-

Labcompare. (2023, May 8). Measuring the Melting Point. Retrieved February 26, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 26, 2026, from [Link]

-

ECHA. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved February 26, 2026, from [Link]

- Adnan, et al. (2023). A QSPR analysis of physical properties of antituberculosis drugs using neighbourhood degree-based topological indices and support vector regression. Heliyon, 9(9), e19759.

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, September 29). (PDF) Machine Learning-Driven QSPR Analysis for Drug Property Prediction via Topological Indices. Retrieved February 26, 2026, from [Link]

-

Perflavory. (n.d.). ethyl nicotinate, 614-18-6. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines. Retrieved February 26, 2026, from [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- Karthikeyan, M., et al. (2006). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.

-

Wikipedia. (n.d.). Pyridine. Retrieved February 26, 2026, from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved February 26, 2026, from [Link]

-

Chemsrc. (2025, August 21). Ethyl 2-chloronicotinate | CAS#:1452-94-4. Retrieved February 26, 2026, from [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved February 26, 2026, from [Link]

- Liu, Y., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5038.

-

Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine Manufacturer & Supplier. Retrieved February 26, 2026, from [Link]

-

Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved February 26, 2026, from [Link]

-

CECM. (n.d.). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. Retrieved February 26, 2026, from [Link]

- Tetko, I. V., et al. (2016). The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS.

-

Stenutz. (n.d.). 4-methoxypyridine. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethoxypyridine. Retrieved February 26, 2026, from [Link]

-

Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved February 26, 2026, from [Link]

-

Institute of Chemistry. (n.d.). Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Sc:intillators. Retrieved February 26, 2026, from [Link]

-

Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, August 7). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved February 26, 2026, from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Ethyl nicotinate - Safety Data Sheet [chemicalbook.com]

- 4. ethyl nicotinate | 614-18-6 [chemnet.com]

- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. materiellabo.com [materiellabo.com]

- 10. monash.edu [monash.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 13. researchgate.net [researchgate.net]

- 14. A QSPR analysis of physical properties of antituberculosis drugs using neighbourhood degree-based topological indices and support vector regression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medium.com [medium.com]

- 17. The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. westlab.com [westlab.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. byjus.com [byjus.com]

- 22. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 23. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-4-ethoxynicotinate

Introduction

Ethyl 2-chloro-4-ethoxynicotinate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a chloro group at the 2-position and an ethoxy group at the 4-position provides distinct reactive sites for further functionalization, making it a valuable intermediate in the preparation of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining Ethyl 2-chloro-4-ethoxynicotinate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different routes.

Strategic Approaches to the Synthesis of Ethyl 2-chloro-4-ethoxynicotinate

The synthesis of Ethyl 2-chloro-4-ethoxynicotinate can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. This guide will focus on three primary, field-proven synthetic strategies:

-

Route 1: Cyclization of an Acyclic Precursor

-

Route 2: Nucleophilic Aromatic Substitution on a Dichloro-Substituted Pyridine

-

Route 3: Etherification of a Hydroxypyridine Derivative

Each of these routes will be discussed in detail, including the mechanistic rationale behind the transformations and step-by-step experimental procedures.

Route 1: Synthesis via Cyclization of an Acyclic Precursor

This approach, detailed in European Patent EP0372654A2, involves the construction of the pyridine ring from an acyclic precursor, followed by the introduction of the chloro and ethoxy functionalities.[1][2] This method is particularly advantageous for large-scale synthesis due to the use of readily available starting materials.

Reaction Scheme

Caption: Synthesis of Ethyl 2-chloro-4-ethoxynicotinate via cyclization.

Mechanistic Insights

The synthesis commences with the reaction of 1-cyano-2-ethoxy-1-ethoxycarbonyl-1-propene with N,N-dimethylformamide dimethylacetal. This step forms a highly conjugated diene intermediate. The subsequent cyclization is initiated by passing hydrogen chloride gas through a heated solution of this intermediate in toluene. The acidic conditions facilitate an intramolecular cyclization, followed by elimination of dimethylamine and aromatization to yield the final product. The presence of the cyano and ester groups directs the cyclization to form the desired nicotinic acid derivative.

Experimental Protocol

Step 1: Preparation of 1-Cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene [2]

-

To a solution of 1-cyano-2-ethoxy-1-ethoxycarbonyl-1-propene (22.9 g, 0.125 mol) in ethanol (100 ml), add N,N-dimethylformamide dimethylacetal.

-

Stir the reaction mixture under reflux for 2 hours.

-

After cooling, evaporate the solvent in vacuo. The residual red oil will slowly crystallize.

-

Recrystallize the crude product from ethyl acetate to yield orange crystals of 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene.

-

Yield: 19.5 g (55.7% of theoretical yield)

-

Melting Point: Not specified in the source.

-

Step 2: Synthesis of Ethyl 2-chloro-4-ethoxynicotinate [1]

-

Heat a solution of 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene in toluene to 50°C.

-

Pass a steady stream of hydrogen chloride gas through the reaction mixture with stirring for 3 hours.

-

After cooling, wash the mixture with water (250 ml).

-

Extract the aqueous layer with toluene (3 x 100 ml).

-

Combine the organic layers, dry with sodium sulphate, and evaporate the solvent.

-

The final product, Ethyl 2-chloro-4-ethoxynicotinate, is obtained after purification.

Route 2: Synthesis via Nucleophilic Aromatic Substitution

This synthetic route utilizes the highly reactive nature of a 2,4-dichloronicotinate precursor. The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The greater reactivity of the chloro group at the 4-position allows for its selective replacement with an ethoxy group.

Reaction Scheme

Caption: Synthesis via nucleophilic aromatic substitution.

Mechanistic Insights

The reaction proceeds through a classic SNAr mechanism. The ethoxide ion, a strong nucleophile, attacks the electron-deficient carbon at the 4-position of the pyridine ring. This position is more activated towards nucleophilic attack than the 2-position due to the electron-withdrawing effect of the adjacent ester group and the nitrogen atom in the ring. The attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product.

Experimental Protocol

Step 1: Preparation of Ethyl 2,4-dichloronicotinate

A common method for the synthesis of ethyl 2,4-dichloronicotinate involves the chlorination of ethyl 4,6-dihydroxynicotinate using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

-

Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2-chloro-4-ethoxynicotinate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add ethyl 2,4-dichloronicotinate.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography or distillation to yield Ethyl 2-chloro-4-ethoxynicotinate.

Route 3: Synthesis via Williamson Ether Synthesis

This route involves the etherification of a 4-hydroxypyridine precursor, specifically ethyl 2-chloro-4-hydroxynicotinate. This is a classic Williamson ether synthesis where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Reaction Scheme

Sources

Using Ethyl 2-chloro-4-ethoxynicotinate in heterocyclic chemistry

An In-Depth Guide to the Synthetic Utility of Ethyl 2-chloro-4-ethoxynicotinate in Heterocyclic Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery

Ethyl 2-chloro-4-ethoxynicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block for the synthesis of complex heterocyclic systems. Its strategic placement of reactive sites—a nucleophilic substitution- and cross-coupling-susceptible chlorine atom at the C2 position, an electron-donating ethoxy group at C4, and a versatile ester moiety at C3—offers a powerful platform for molecular elaboration. This guide, intended for researchers and professionals in drug development, provides a detailed exploration of its reactivity and application, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use.

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the ring nitrogen. This electronic feature makes the carbon atoms at the 2, 4, and 6 positions electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the C2 position is particularly activated for displacement because the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) can be effectively stabilized by the adjacent nitrogen atom through resonance.[1][2] This inherent reactivity makes Ethyl 2-chloro-4-ethoxynicotinate a prime substrate for a variety of powerful bond-forming reactions, which are central to modern medicinal chemistry.

Core Synthetic Transformations

The synthetic utility of Ethyl 2-chloro-4-ethoxynicotinate is primarily centered on the transformation of the C2-chloro group. The two most important classes of reactions are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing a wide range of functionalities onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores aromaticity and yields the substituted product.

The electron-withdrawing nitrogen atom in the pyridine ring is crucial for this reaction, as it stabilizes the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C2) or para (C4) position.[1][3] While electron-donating groups can decrease the reactivity of the C-Cl bond, the activation provided by the ring nitrogen is typically sufficient to enable reactions with a variety of nucleophiles under reasonable conditions.

Caption: General workflow for SNAr reactions.

This protocol describes a typical SNAr amination reaction.

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Ethyl 2-chloro-4-ethoxynicotinate | 229.66 | 5.0 | 1.0 | 1.15 g |

| Diethylamine | 73.14 | 7.5 | 1.5 | 1.05 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 | 1.38 g |

| N,N-Dimethylformamide (DMF) | - | - | - | 25 mL |

Step-by-Step Methodology:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-chloro-4-ethoxynicotinate (1.15 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

-

Add N,N-Dimethylformamide (25 mL) to the flask.

-

Add diethylamine (1.05 mL, 7.5 mmol) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Choices:

-

Base (K₂CO₃): A mild base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Excess Amine: A slight excess of the amine is used to ensure complete consumption of the starting material.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, its scope can be limited by the nucleophilicity of the coupling partner and the need for relatively harsh conditions. Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative for forming C-C and C-N bonds.[4]

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[5][6] The reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester. Aryl chlorides are less reactive than bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[7][8]

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

This protocol provides a starting point for the Suzuki coupling of Ethyl 2-chloro-4-ethoxynicotinate.

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Ethyl 2-chloro-4-ethoxynicotinate | 229.66 | 1.0 | 1.0 | 230 mg |

| Phenylboronic Acid | 121.93 | 1.5 | 1.5 | 183 mg |

| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 | 4.5 mg |

| SPhos (Ligand) | 410.47 | 0.04 | 0.04 | 16.4 mg |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 | 637 mg |

| 1,4-Dioxane/Water (4:1) | - | - | - | 5 mL |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Ethyl 2-chloro-4-ethoxynicotinate (230 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of the degassed solvent mixture.

-

Add the catalyst mixture to the Schlenk flask, followed by the remaining 4 mL of the degassed 1,4-dioxane/water (4:1) solvent.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Catalyst System (Pd(OAc)₂/SPhos): Buchwald ligands like SPhos are bulky and electron-rich, which promotes the difficult oxidative addition of the palladium catalyst to the C-Cl bond.[8]

-

Base (K₃PO₄): The base is crucial for the transmetalation step, facilitating the transfer of the aryl group from boron to palladium.[8]

-

Solvent (Dioxane/Water): A mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic substrates and the inorganic base.[8]

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a highly reliable and general method.[9] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, including those that are poor nucleophiles and would not react under SNAr conditions.[10] The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex.

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Ethyl 2-chloro-4-ethoxynicotinate | 229.66 | 1.0 | 1.0 | 230 mg |

| Aniline | 93.13 | 1.2 | 1.2 | 0.11 mL |

| Pd₂(dba)₃ (Palladium Catalyst) | 915.72 | 0.01 | 0.01 | 9.2 mg |

| RuPhos (Ligand) | 467.57 | 0.02 | 0.02 | 9.4 mg |

| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 | 135 mg |

| Toluene (Dry, Degassed) | - | - | - | 5 mL |

Step-by-Step Methodology:

-

In an oven-dried Schlenk tube under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol).

-

Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and RuPhos (9.4 mg, 0.02 mmol).

-

Add Ethyl 2-chloro-4-ethoxynicotinate (230 mg, 1.0 mmol) and a magnetic stir bar.

-

Seal the tube with a septum, and add dry, degassed toluene (5 mL) followed by aniline (0.11 mL, 1.2 mmol).

-

Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 4-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the residue by column chromatography.

Causality Behind Choices:

-

Catalyst System (Pd₂(dba)₃/RuPhos): This combination is highly effective for the amination of less reactive aryl chlorides.[10] RuPhos is a bulky, electron-rich ligand that facilitates both the oxidative addition and the C-N bond-forming reductive elimination steps.

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[10]

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, so the reaction must be performed under strictly anhydrous and oxygen-free conditions.[10]

Applications in the Synthesis of Fused Heterocycles

The products derived from the functionalization of Ethyl 2-chloro-4-ethoxynicotinate are valuable intermediates for constructing more complex, fused heterocyclic systems. For example, a 2-amino-nicotinate ester can be cyclized with various reagents to form pyrido[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry, found in kinase inhibitors and other therapeutic agents.

Caption: Synthetic route to fused pyridopyrimidines.

Conclusion

Ethyl 2-chloro-4-ethoxynicotinate serves as a robust and versatile starting material in heterocyclic chemistry. Its well-defined reactivity at the C2 position, governed by the electronic properties of the pyridine ring, allows for predictable and efficient functionalization through both classic SNAr and modern palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to exploit this valuable building block in the design and synthesis of novel molecules for drug discovery and development. The ability to strategically introduce carbon and nitrogen substituents, which can then be used as handles for further cyclization, underscores its importance as a gateway to complex and biologically relevant chemical space.

References

- D. S. B. Daniels, et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(12), 1737-1740.

- M. S. Christodoulou, et al. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2000(1), 151-153.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.

- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.

- YouTube. (2019). nucleophilic aromatic substitutions.

- T. Imai, et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.

- S. D. Jones, et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(3), 859-867.

- Y. Uozumi, et al. (2004). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 69(17), 5773-5777.

- ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.

- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- S. Z. R. Azimi, et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1234-1269.

- A. J. J. Lennox, G. C. Lloyd-Jones. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or S(N)Ar in Green Solvents? Angewandte Chemie International Edition, 53(15), 3973-3977.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- M. A. El-Hashash, et al. (2010). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1622-1634.

-

M. A. El-Hashash, et al. (2010). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1622-1634. Available from: [Link]

Sources

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemconnections.org [chemconnections.org]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-chloro-4-ethoxynicotinate

Introduction & Strategic Value

Ethyl 2-chloro-4-ethoxynicotinate (CAS: 55784-06-6) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and allosteric modulators. Its structural utility lies in its trifunctional nature:

-

C2-Chloro: A handle for cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

-

C3-Ester: A masked carboxylic acid, amide precursor, or heterocycle formation site.

-

C4-Ethoxy: An electron-donating group (EDG) that modulates the pyridine ring's lipophilicity and electronic profile.

The Synthetic Challenge: The "Push-Pull" Electronic Conflict

Successful coupling at the C2 position requires navigating a specific electronic conflict. The pyridine nitrogen and the C3-ester are electron-withdrawing (activating the C2-Cl bond). However, the C4-ethoxy group is a strong mesomeric electron donor (+M effect).

-

Consequence: The C4-ethoxy group increases electron density at the C2 position relative to a bare nicotinic ester. This raises the energy barrier for Oxidative Addition , often the rate-determining step in Palladium catalysis.

-

Operational Implication: Standard ligands (e.g., PPh3) may result in sluggish conversion or homocoupling. Electron-rich, bulky phosphine ligands (dialkylbiaryl phosphines) are required to facilitate oxidative addition while preventing catalyst deactivation by the pyridine nitrogen.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical influence of the C4-ethoxy group on the oxidative addition step.

Figure 1: Catalytic cycle emphasizing the deactivating effect of the 4-ethoxy group on oxidative addition.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This protocol is optimized to prevent hydrolysis of the C3-ethyl ester while ensuring complete conversion of the deactivated chloride.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: Ethyl 2-chloro-4-ethoxynicotinate (1.0 equiv).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

-

Note: SPhos is preferred for sterically hindered or highly electron-rich boronic acids.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aq. solution or solid.

-

Critical: Avoid strong hydroxide bases (NaOH, KOH) to prevent saponification.

-

-

Solvent: 1,4-Dioxane or Toluene/Water (10:1).

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst.

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

-

Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M–0.2 M) via syringe.

-

Base Addition: Add degassed K₃PO₄ (2.0 equiv). If using solid base, add in step 1. If using aqueous, add via syringe now.

-

Reaction: Heat the mixture to 85–95°C for 4–12 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–90% (substrate dependent).[3]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[2]

Coupling amines to this scaffold is challenging due to the potential for base-mediated ester cleavage and the reduced electrophilicity of the C2 position.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: Ethyl 2-chloro-4-ethoxynicotinate (1.0 equiv).

-

Amine: Primary or Secondary amine (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).

-

Ligand: Xantphos (5 mol%) or BINAP (7.5 mol%).

-

Why: Bidentate ligands like Xantphos prevent the formation of inactive Pd-amine complexes and promote reductive elimination.

-

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

-

Critical:Do NOT use NaOtBu. Sodium tert-butoxide will cause immediate transesterification or hydrolysis of the ethyl ester.

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended): In a glovebox or under Ar flow, mix Pd source and Ligand in the solvent for 10 mins to form the active catalyst species L-Pd(0).

-

Substrate Loading: Add the nicotinate substrate, amine, and Cs₂CO₃ to the reaction vessel.

-

Solvent Addition: Add the catalyst solution (from step 1) or fresh solvent if mixing in situ. Concentration: 0.15 M.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: Higher temperatures may be required compared to Suzuki coupling due to the higher barrier for amine coordination/deprotonation.

-

-

Work-up: Filter the hot mixture through a Celite pad to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography. Note that amino-nicotinates are often fluorescent under UV (365 nm).

Decision Logic for Optimization

Use the following flow to select the correct conditions based on your specific coupling partner.

Figure 2: Optimization decision tree for ligand and condition selection.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Ester | Base is too strong or aqueous content too high. | Switch from aqueous K₃PO₄ to anhydrous Cs₂CO₃. Ensure solvent is dry. |

| Low Conversion | Deactivated C-Cl bond (4-OEt effect). | Switch ligand to SPhos or XPhos (Buchwald ligands) to boost oxidative addition. |

| Protodehalogenation | Reduction of C-Cl to C-H. | Ensure solvent is degassed thoroughly. Avoid alcoholic solvents (ethanol/isopropanol) which can act as hydride sources. |

| Transesterification | Use of alkoxide bases (NaOMe, NaOtBu). | Strictly avoid alkoxides. Use Carbonate or Phosphate bases only. |

| Pd Black Formation | Catalyst decomposition. | Add ligand in excess (1:2 Pd:Ligand ratio). Ensure inert atmosphere is maintained. |

References

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Link

-

Buchwald-Hartwig Amination Application Notes. BenchChem. Link

-

Palladium-Catalyzed Cross-Coupling of 2-Chloronicotinic Acid Ethyl Esters. NIH/PubMed Central. Link

-

Synthesis of 4-alkoxy-2-arylquinolines (Analogous Reactivity). NIH/PubMed Central. Link

-

Buchwald-Hartwig Coupling Guide. Alfa Chemistry. Link

Sources

Technical Support Center: Purification of Ethyl 2-chloro-4-ethoxynicotinate Intermediates

Status: Operational Ticket ID: PUR-NIC-004 Subject: Troubleshooting Isolation & Purity of 2,4-Substituted Nicotinate Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the purification of Ethyl 2-chloro-4-ethoxynicotinate , a critical pharmacophore often used in kinase inhibitor synthesis.[1][2][3] The synthesis typically involves the nucleophilic aromatic substitution (

The Core Challenge: The primary difficulty lies in regioselectivity .[3] The 2- and 4-positions of the pyridine ring are both electrophilic.[1][3] While the 4-position is generally more reactive due to para-conjugation with the nitrogen, the 4-chloro-2-ethoxy regioisomer and the 2,4-diethoxy over-reaction byproduct are persistent impurities that co-crystallize with the target.[1][3]

Module 1: Diagnostic Flowchart (Impurity Origin)